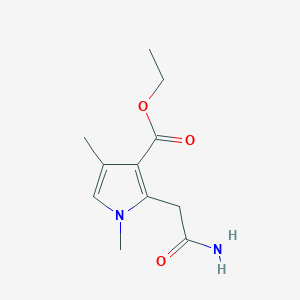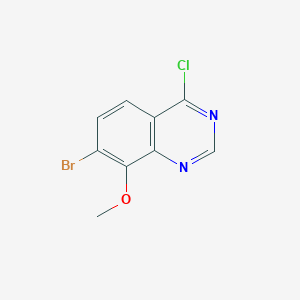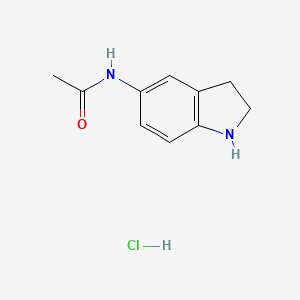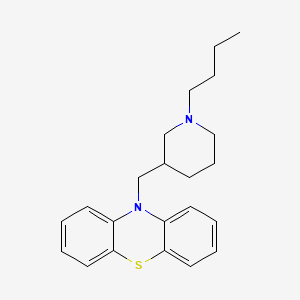![molecular formula C19H26O5Si B13936260 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-](/img/structure/B13936260.png)
2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy- is a complex organic compound with a unique structure that includes a naphthalene ring substituted with carboxylic acid, dimethylethyl, dimethylsilyl, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy- typically involves multiple steps, starting with the functionalization of the naphthalene ring. Common synthetic routes include:
Nitration and Reduction: Naphthalene is first nitrated to form nitronaphthalene, which is then reduced to form aminonaphthalene.
Carboxylation: The aminonaphthalene is then carboxylated to introduce the carboxylic acid group.
Silylation and Methoxylation: The final steps involve silylation to introduce the dimethylsilyl group and methoxylation to add the methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid to an alcohol.
Substitution: The methoxy and silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or specific acids/bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenemethanol derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the silyl and methoxy groups can enhance its ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthoic acid: A simpler analog without the silyl and methoxy groups.
4-Methoxy-2-naphthoic acid: Contains a methoxy group but lacks the silyl group.
Dimethylsilyl naphthalene derivatives: Compounds with similar silyl substitution but different functional groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy- is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C19H26O5Si |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-5,8-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H26O5Si/c1-19(2,3)25(6,7)24-16-11-12(18(20)21)10-13-14(22-4)8-9-15(23-5)17(13)16/h8-11H,1-7H3,(H,20,21) |
Clave InChI |
MNINTUKMEMOBPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C(C=CC(=C12)OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13936178.png)
![6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B13936183.png)

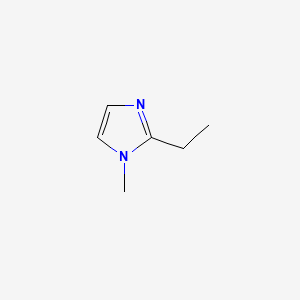
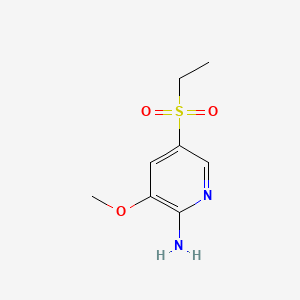

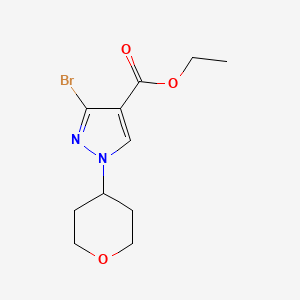
![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)
